Superior Antitussive Efficacy in Carcinoma-Related Cough: Direct Head-to-Head Comparison vs. Clobutinol
In a double-blind, randomized clinical trial involving 60 patients, Butetamate citrate (as butamirate citrate linctus) demonstrated superior efficacy in a subpopulation of patients with carcinoma-related cough (n=14) when directly compared to clobutinol syrup [1].
| Evidence Dimension | Reduction in cough frequency (p-value) |
|---|---|
| Target Compound Data | p = 0.026 for significantly better effect on cough frequency vs. clobutinol. |
| Comparator Or Baseline | Clobutinol syrup (Silomat®). |
| Quantified Difference | Significantly greater reduction in cough frequency (p=0.026) for Butetamate citrate. |
| Conditions | Double-blind RCT in patients (n=60) with irritative or chronic cough, including a carcinoma subgroup (n=14). Treatment period: 5 days. |
Why This Matters
This provides a clear, evidence-based rationale for selecting Butetamate citrate over clobutinol for managing severe, refractory cough in oncology settings.
- [1] Charpin J, Weibel MA. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus clobutinol syrup. Respiration. 1990;57(4):275-9. doi: 10.1159/000195855. View Source
